molecular formula C13H12FNO B13276493 4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine

4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine

Cat. No.: B13276493
M. Wt: 217.24 g/mol
InChI Key: XZZPTZQMSVEWCF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine is a heterocyclic compound that contains both furan and pyridine rings The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the desired furo[3,2-C]pyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, due to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-piperidine: Another fluorophenyl-containing compound with different structural features.

    2-(4-Fluorophenyl)pyridine: A simpler pyridine derivative with a fluorophenyl group.

    4-(4-Fluorophenyl)-1H-pyrazole: A pyrazole derivative with a fluorophenyl group.

Uniqueness

4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine is unique due to its fused furan and pyridine rings, which confer distinct chemical and biological properties. This structural feature differentiates it from other fluorophenyl-containing compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

4-(4-fluorophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C13H12FNO/c14-10-3-1-9(2-4-10)13-11-6-8-16-12(11)5-7-15-13/h1-4,6,8,13,15H,5,7H2

InChI Key

XZZPTZQMSVEWCF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1OC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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